3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane
Description
3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane is a seven-membered azepane ring derivative with two key substituents: a 4-fluorophenyl group at position 3 and a thiophen-2-ylsulfonyl moiety at position 1. The 4-fluorophenyl group is a common pharmacophore in bioactive molecules due to its electron-withdrawing properties and metabolic stability . The thiophene ring, a sulfur-containing heterocycle, may influence electronic distribution and bioavailability compared to phenyl-based sulfonamides .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-thiophen-2-ylsulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S2/c17-15-8-6-13(7-9-15)14-4-1-2-10-18(12-14)22(19,20)16-5-3-11-21-16/h3,5-9,11,14H,1-2,4,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBIUCTYUSJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluorobenzene with thiophene-2-sulfonyl chloride to form the intermediate 4-fluorophenyl thiophene-2-sulfonate. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azepane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced phenyl derivatives, and various substituted azepane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound’s interactions with various enzymes and receptors are investigated to understand its potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can engage in π-π interactions with aromatic residues, while the thiophen-2-ylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane with structurally related compounds from the literature:
Key Findings
Core Structure Impact: Chalcones (e.g., Cardamonin, Compound 2j) exhibit rigid α,β-unsaturated ketone backbones, favoring planar interactions with targets. Thiophene sulfonyl groups (target compound) may engage in stronger π-π stacking compared to phenyl sulfonamides (e.g., compound), but their electron-rich nature could alter metabolic pathways .
Substituent Effects :
- 4-Fluorophenyl Group : Present in both the target compound and chalcones (e.g., 2j, 2n), this group enhances potency by improving electronegativity and metabolic stability. In chalcones, fluorine at Ring B’s para position correlates with lower IC₅₀ values .
- Sulfonyl Moieties : Thiophen-2-ylsulfonyl (target) vs. benzene sulfonyl () may influence solubility and target affinity. Thiophene’s sulfur atom could participate in unique hydrogen-bonding interactions .
Activity Trends :
- Chalcones with hydroxyl or halogen substituents (e.g., Cardamonin, 2j) show superior inhibitory activity (IC₅₀ < 5 μM) compared to methoxy-substituted analogs (IC₅₀ > 25 μM) .
- In azepane derivatives, sulfonamide groups are associated with cholesterol absorption inhibition (e.g., SCH48461 metabolites in ), though substituent variations (e.g., thiophene vs. benzamide-thiazol) likely redirect biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
